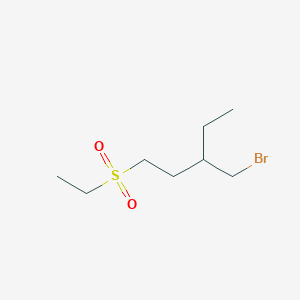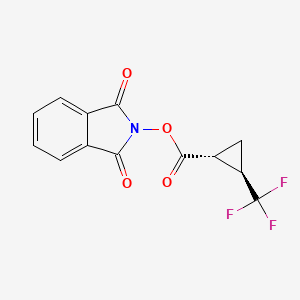
rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate,trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate,trans” is a complex organic compound that features a unique combination of functional groups, including an isoindoline core, a trifluoromethyl group, and a cyclopropane ring. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate,trans typically involves multiple steps:
Formation of the Isoindoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Cyclopropanation: The cyclopropane ring can be introduced via cyclopropanation reactions using diazo compounds and transition metal catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential bioactivity can be explored. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
Pharmacologically, the compound could be investigated for its therapeutic potential. Its structural features suggest it might interact with biological targets relevant to diseases such as cancer, inflammation, or infectious diseases.
Industry
In industrial applications, the compound might be used in the development of new materials, agrochemicals, or pharmaceuticals. Its reactivity and functional groups make it a versatile candidate for various applications.
作用機序
The mechanism of action of rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate,trans would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity through binding or inhibition. The trifluoromethyl group and cyclopropane ring might enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl derivatives: These compounds share the isoindoline core and exhibit similar reactivity and bioactivity.
Trifluoromethylated cyclopropanes: These compounds feature the trifluoromethyl group and cyclopropane ring, contributing to their unique chemical properties.
Uniqueness
The combination of the isoindoline core, trifluoromethyl group, and cyclopropane ring in rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl(1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate,trans makes it unique. This structural arrangement can result in distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C13H8F3NO4 |
|---|---|
分子量 |
299.20 g/mol |
IUPAC名 |
(1,3-dioxoisoindol-2-yl) (1R,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H8F3NO4/c14-13(15,16)9-5-8(9)12(20)21-17-10(18)6-3-1-2-4-7(6)11(17)19/h1-4,8-9H,5H2/t8-,9-/m1/s1 |
InChIキー |
JRHJPAJFYOAUOS-RKDXNWHRSA-N |
異性体SMILES |
C1[C@H]([C@@H]1C(F)(F)F)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
正規SMILES |
C1C(C1C(F)(F)F)C(=O)ON2C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


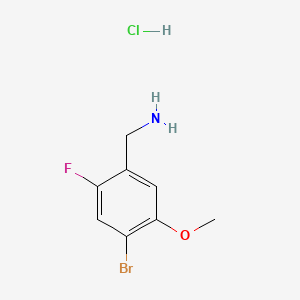
![Ethyl3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13570625.png)
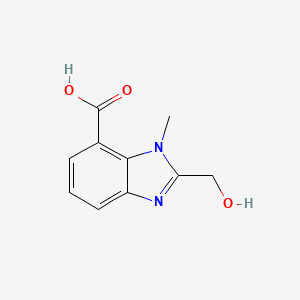
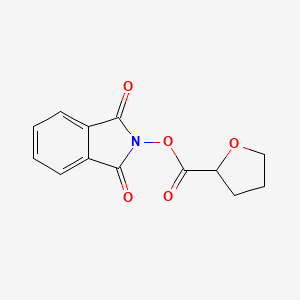
![2-{[(Benzyloxy)carbonyl]amino}-5-chlorobenzoicacid](/img/structure/B13570652.png)
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one](/img/structure/B13570659.png)
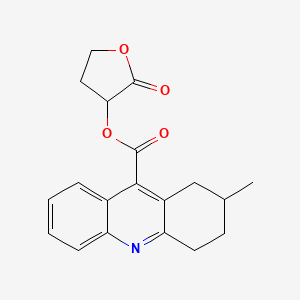
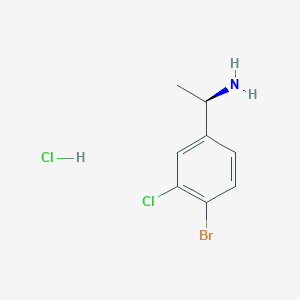
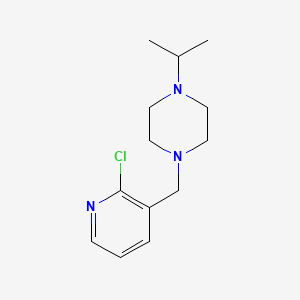


![rac-methyl(1R,2R)-2-[4-(chlorosulfonyl)phenyl]cyclopropane-1-carboxylate,trans](/img/structure/B13570704.png)

